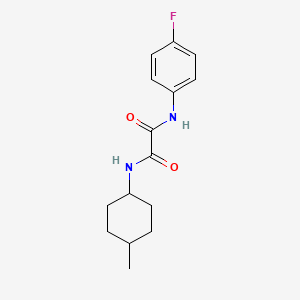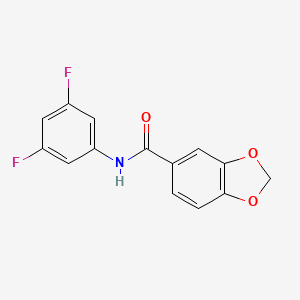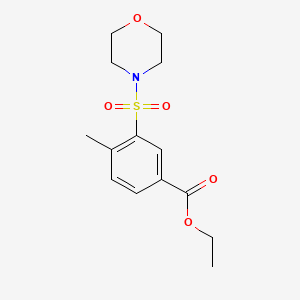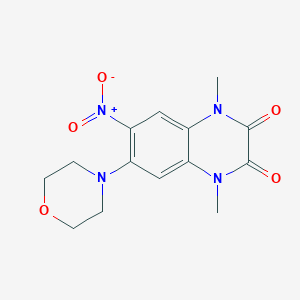
1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
Übersicht
Beschreibung
1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE: is a synthetic organic compound belonging to the quinoxalinedione family This compound is known for its unique chemical structure, which includes a morpholine ring, nitro group, and quinoxalinedione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE typically involves the following steps:
Formation of the Quinoxalinedione Core: The quinoxalinedione core is synthesized through the condensation of an appropriate o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the quinoxalinedione core using a mixture of concentrated sulfuric acid and nitric acid.
Morpholine Ring Addition: The morpholine ring is added through a nucleophilic substitution reaction, where the nitro-substituted quinoxalinedione reacts with morpholine under basic conditions.
Methylation: The final step involves methylation of the quinoxalinedione core using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Amino-substituted quinoxalinedione.
Substitution: Various substituted quinoxalinedione derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and morpholine ring play crucial roles in its binding affinity and activity. The compound can modulate various cellular pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-dimethyl-6-(4-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione: Similar structure but with a piperidine ring instead of a morpholine ring.
1,4-dimethyl-6-(4-morpholinyl)-7-chloro-1,4-dihydro-2,3-quinoxalinedione: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE is unique due to the presence of both the nitro group and morpholine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1,4-dimethyl-6-morpholin-4-yl-7-nitroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-15-9-7-11(17-3-5-23-6-4-17)12(18(21)22)8-10(9)16(2)14(20)13(15)19/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXGSDOJLJLDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199503 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4398428.png)
![1-allyl-2-[(phenylthio)methyl]-1H-benzimidazole](/img/structure/B4398433.png)
![4-({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4398444.png)
![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4398451.png)
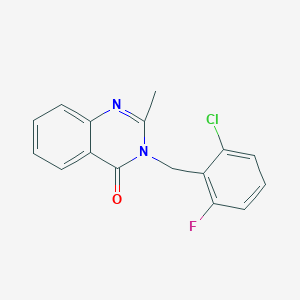


![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4398468.png)
![N-[1-(4-acetamidoanilino)-4-methyl-1-oxopentan-2-yl]-4-ethylbenzamide](/img/structure/B4398469.png)
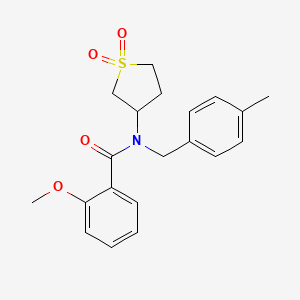
![N-{2-[(3-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4398489.png)
